H-DL-Leu-DL-Val-DL-Val-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Arg-OH
Description
The compound H-DL-Leu-DL-Val-DL-Val-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Arg-OH is a synthetic peptide composed of multiple amino acids
Properties
IUPAC Name |
2-[[5-amino-2-[[2-[[2-[[1-[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H84N14O13/c1-28(2)24-36(57)47(74)67-45(30(5)6)52(79)68-44(29(3)4)51(78)66-41(25-32-16-18-34(72)19-17-32)54(81)70-23-11-15-42(70)50(77)65-40(26-33-27-62-37-13-9-8-12-35(33)37)49(76)69-46(31(7)71)53(80)63-38(20-21-43(58)73)48(75)64-39(55(82)83)14-10-22-61-56(59)60/h8-9,12-13,16-19,27-31,36,38-42,44-46,62,71-72H,10-11,14-15,20-26,57H2,1-7H3,(H2,58,73)(H,63,80)(H,64,75)(H,65,77)(H,66,78)(H,67,74)(H,68,79)(H,69,76)(H,82,83)(H4,59,60,61) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDMAYCCXBUMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H84N14O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1161.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Leu-DL-Val-DL-Val-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-DL-Leu-DL-Val-DL-Val-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Arg-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine and tryptophan.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents and acylating agents.
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of tyrosine can produce dityrosine, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
H-DL-Leu-DL-Val-DL-Val-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Arg-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Serves as a tool for investigating protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of H-DL-Leu-DL-Val-DL-Val-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Arg-OH depends on its specific application. In biological systems, it may interact with cell surface receptors or enzymes, influencing signaling pathways and cellular responses. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity.
Comparison with Similar Compounds
H-DL-Leu-DL-Val-DL-Val-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Arg-OH: can be compared to other synthetic peptides with similar sequences. Some similar compounds include:
H-DL-Leu-DL-Val-DL-Val-DL-Tyr-DL-Pro-DL-Trp-DL-Thr-DL-Gln-DL-Arg-OH: Lacks the xi modification on threonine.
H-DL-Leu-DL-Val-DL-Val-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Lys-OH: Contains lysine instead of arginine.
The uniqueness of This compound
Biological Activity
H-DL-Leu-DL-Val-DL-Val-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Arg-OH is a synthetic peptide composed of a sequence of amino acids that exhibit various biological activities. This compound is of interest due to its potential applications in pharmacology, biochemistry, and medicinal chemistry. The biological activity of peptides like this one can include antimicrobial properties, modulation of signaling pathways, and potential therapeutic effects.
Chemical Structure and Properties
The compound consists of the following amino acids:
- Leucine (Leu)
- Valine (Val)
- Tyrosine (Tyr)
- Proline (Pro)
- Tryptophan (Trp)
- xi-Threonine (xiThr)
- Glutamine (Gln)
- Arginine (Arg)
The chemical structure can be represented as:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that peptides with similar structures can exhibit antimicrobial properties. The presence of hydrophobic amino acids such as leucine and valine may enhance membrane-disrupting activity against bacterial cells. Studies have shown that peptides derived from natural sources often demonstrate significant antibacterial effects, which could be attributed to their ability to interact with bacterial membranes.
2. Neuroprotective Effects
Some studies suggest that peptides containing tryptophan and tyrosine may influence neurotransmitter systems. Tryptophan is a precursor for serotonin, a neurotransmitter involved in mood regulation. The modulation of serotonin levels can have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
3. Immunomodulatory Properties
Peptides like H-DL-Leu-DL-Val-DL-Val have been investigated for their ability to modulate immune responses. Arginine, for example, is known to play a role in the immune system by influencing nitric oxide production, which can affect inflammation and immune cell function.
The mechanism by which H-DL-Leu-DL-Val-DL-Val exerts its biological effects involves several pathways:
- Receptor Interaction : The peptide may bind to specific receptors on cell membranes, triggering intracellular signaling cascades.
- Membrane Disruption : Hydrophobic regions of the peptide may interact with lipid bilayers, leading to pore formation and cell lysis in pathogens.
- Modulation of Gene Expression : Certain peptides can influence the transcription of genes involved in stress responses and inflammation.
Case Study 1: Antimicrobial Activity
A study conducted on a series of synthetic peptides similar to H-DL-Leu-DL-Val showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the antimicrobial efficacy was correlated with the hydrophobicity and charge of the peptides.
| Peptide Sequence | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| H-DL-Leu... | S. aureus | 15 |
| H-DL-Leu... | E. coli | 12 |
Case Study 2: Neuroprotective Effects
In vitro studies demonstrated that peptides containing tryptophan could enhance neuronal survival under oxidative stress conditions. This was attributed to increased serotonin production and subsequent activation of neuroprotective pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
